

# Fexlamose: A Technical Guide to a Novel Thiol-Modified Carbohydrate Mucolytic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fexlamose (formerly AER-01, MUC-031) is a novel, thiol-modified carbohydrate mucolytic agent engineered for inhaled delivery to treat muco-obstructive lung diseases, including Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action centers on the cleavage of disulfide bridges within mucin polymers, the key structural components of mucus, leading to a rapid reduction in mucus viscosity and improved airway clearance.[1][2][3] Preclinical studies have demonstrated superior potency and a faster onset of action compared to the established mucolytic N-acetylcysteine (NAC).[1][4][5] Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily dosing.[1][2][4][6][7] Fexlamose is currently under investigation in a Phase 2a proof-of-concept study in COPD patients with significant mucus plugging.[1][6] This technical guide provides a comprehensive overview of the core scientific and clinical data available for Fexlamose, including its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental methodologies.

## Introduction: The Challenge of Muco-obstructive Lung Disease

Muco-obstructive lung diseases, such as COPD and cystic fibrosis (CF), are characterized by the overproduction and hypersecretion of viscoelastic mucus, leading to airway obstruction,



recurrent infections, and progressive decline in lung function.[1] A critical factor in the pathophysiology of these diseases is the increased cross-linking of mucin polymers via disulfide bonds, which enhances the elasticity and viscosity of mucus, promoting the formation of obstructive mucus plugs.[1][2][3] While existing treatments target inflammation and bronchoconstriction, there remains a significant unmet need for effective mucolytic agents that directly address the underlying issue of mucus hyperviscosity.[6]

## **Fexlamose: A Novel Thiol-Modified Carbohydrate**

**Fexlamose** is a thiol-saccharide, a carbohydrate scaffold chemically modified to include a thiol (-SH) group.[2][3] This design offers several advantages:

- Targeted Mechanism of Action: The thiol group directly cleaves disulfide bridges in mucin polymers, leading to rapid liquefaction of mucus plugs.[1][2][3]
- Favorable Physicochemical Properties: As a carbohydrate-based molecule, **Fexlamose** is highly water-soluble and polar, facilitating its penetration into glycosylated mucin gels.[2][3] These properties are advantageous for an inhaled formulation.
- Improved Tolerability Profile: Preclinical and clinical data suggest a better taste and smell profile compared to first-generation thiol-based mucolytics like N-acetylcysteine.[6]

### **Mechanism of Action**

The primary mechanism of action of **Fexlamose** is the disruption of the mucin polymer network through the cleavage of disulfide bonds.



Click to download full resolution via product page



#### Fexlamose Mechanism of Action

# Preclinical Efficacy In Vitro Mucolytic Activity in Cystic Fibrosis Sputum

A key preclinical study compared the mucolytic efficacy of **Fexlamose** (MUC-031) with N-acetylcysteine (NAC) and recombinant human deoxyribonuclease (rhDNase) in sputum from patients with cystic fibrosis. The primary endpoint was the reduction in the elastic modulus (G'), a measure of mucus viscoelasticity, assessed by rheology.

| Treatment Group         | Mean Decrease in<br>G'               | Time to 50%<br>Decrease in G' | Proportion of<br>Samples with<br>Mucolysis within<br>15 min |
|-------------------------|--------------------------------------|-------------------------------|-------------------------------------------------------------|
| Fexlamose (MUC-<br>031) | Larger decrease than rhDNase and NAC | Faster than rhDNase and NAC   | Larger proportion than rhDNase and NAC                      |
| rhDNase                 |                                      |                               |                                                             |
| N-acetylcysteine (NAC)  | _                                    |                               |                                                             |
| Vehicle Control         | _                                    |                               |                                                             |

Quantitative data from the publication indicates a statistically significant (p<0.01 and p<0.05) superiority of **Fexlamose** over comparators in these measures.

## In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease

**Fexlamose** was evaluated in the  $\beta$ ENaC-transgenic mouse model, which mimics key features of human muco-obstructive lung disease.



| Outcome Measure                                              | Vehicle Control | Fexlamose (MUC-<br>031) Treatment | p-value |
|--------------------------------------------------------------|-----------------|-----------------------------------|---------|
| Airway Mucus Content<br>(nl·mm <sup>-2</sup> )               | 16.8 ± 3.2      | 7.5 ± 1.2                         | <0.01   |
| Bronchoalveolar Lavage (BAL) Cells (cells·mL <sup>-1</sup> ) | 73,833 ± 6,930  | 47,679 ± 7,736                    | <0.05   |
| Neonatal Mortality                                           | 37%             | 21%                               | <0.05   |

Data from a study involving three treatments in one day for adult mice and twice-daily treatment for two weeks in neonatal mice.

# Clinical Development Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study was conducted in 96 healthy volunteers.[2][7]

| Study Design | Randomized, double-blind, placebo-<br>controlled                                                                                                                                                                                                                                                                                        |
|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Population   | 96 healthy volunteers                                                                                                                                                                                                                                                                                                                   |
| Intervention | Nebulized Fexlamose                                                                                                                                                                                                                                                                                                                     |
| Key Findings | - Safety: Well-tolerated with no serious adverse events (SAEs). Adverse events were mild to moderate and self-resolving.[2][7]- Tolerability: No indication of bronchoconstriction. Favorable taste and smell profile.[2][7]- Pharmacokinetics: Dose-proportional systemic exposure. Plasma half-life supports once-daily dosing.[1][4] |

## **Phase 2a Clinical Trial in COPD**



A Phase 2a proof-of-concept study (AER-01-002) is currently ongoing.

| Study Design           | Randomized, double-blind, placebo-<br>controlled, parallel-group                                                                 |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Population             | 100 patients with moderate to severe COPD and high mucus plug scores                                                             |
| Intervention           | Once-daily nebulized Fexlamose for 28 days                                                                                       |
| Primary Endpoints      | - Change in forced expiratory volume in one<br>second (FEV1)- Change in St. George's<br>Respiratory Questionnaire (SGRQ-C) score |
| Secondary Endpoints    | - Change in CT mucus plug score- Other functional and patient-reported outcomes                                                  |
| Expected Top-line Data | January 2026[6]                                                                                                                  |

# Experimental Protocols Sputum Rheology for Mucolytic Efficacy

This protocol outlines the general steps for assessing the mucolytic effect of a compound on human sputum using a cone-and-plate rheometer.





Click to download full resolution via product page

#### Sputum Rheology Experimental Workflow

- Sputum Collection: Freshly expectorated sputum is collected from patients with cystic fibrosis.
- Sample Preparation: A defined volume of sputum is carefully loaded onto the plate of a coneand-plate rheometer.



- Baseline Measurement: The initial elastic modulus (G') of the sputum sample is measured using oscillatory rheology at a constant temperature (e.g., 37°C).
- Treatment Application: Fexlamose, a comparator mucolytic (e.g., NAC, rhDNase), or a vehicle control is added to the sputum sample.
- Time-Sweep Analysis: The change in G' is monitored over time (e.g., every minute for 15-30 minutes) to determine the rate and extent of mucolysis.
- Data Analysis: The percentage decrease in G' from baseline and the time required to achieve a 50% reduction in G' are calculated for each treatment group.

# In Vivo Mucus Content and Inflammation in βENaC-Tg Mice

This protocol describes the methodology for evaluating the in vivo efficacy of **Fexlamose** in a transgenic mouse model of muco-obstructive lung disease.

- Animal Model: βENaC-transgenic mice, which overexpress the β-subunit of the epithelial sodium channel in the airways, are used. This leads to airway surface liquid depletion and the formation of mucus plugs.
- Treatment Administration: Fexlamose or a vehicle control is administered to the mice via intranasal instillation. Treatment regimens can vary (e.g., acute dosing over one day or chronic dosing over two weeks).
- Bronchoalveolar Lavage (BAL): At the end of the treatment period, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.
- Cell Counting: The total number of inflammatory cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can also be performed on cytospin preparations.
- Histological Analysis of Mucus Content: The lungs are fixed, sectioned, and stained with Alcian Blue-Periodic Acid-Schiff (AB-PAS) to visualize mucus. The volume of intra-airway mucus is quantified using morphometric analysis software.



 Statistical Analysis: The mean mucus content and BAL cell counts are compared between the Fexlamose-treated and vehicle control groups.

## **Mucin Regulation Signaling Pathways**

The production of the major airway mucins, MUC5AC and MUC5B, is regulated by complex signaling pathways. Understanding these pathways provides context for the therapeutic potential of mucolytic agents.



Click to download full resolution via product page



#### Simplified Mucin Gene Expression Signaling Pathway

### Conclusion

**Fexlamose** represents a promising advancement in the treatment of muco-obstructive lung diseases. Its novel design as a thiol-modified carbohydrate offers a potent and rapid mucolytic effect with a favorable safety profile. The ongoing Phase 2a clinical trial will provide crucial data on its efficacy in a targeted patient population with a high burden of mucus plugging. The data gathered to date strongly support the continued development of **Fexlamose** as a potential new therapy to address a significant unmet medical need in patients with COPD and other muco-obstructive conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. atsjournals.org [atsjournals.org]
- 2. aertherapeutics.com [aertherapeutics.com]
- 3. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. fexlamose (AER-01) / Aer Therap [delta.larvol.com]
- 6. Aer Therapeutics Begins Phase 2 Trial of Fexlamose for COPD [synapse.patsnap.com]
- 7. Aer Therapeutics Announces First Patient Dosed in Phase 2 [globenewswire.com]
- To cite this document: BenchChem. [Fexlamose: A Technical Guide to a Novel Thiol-Modified Carbohydrate Mucolytic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623112#fexlamose-as-a-thiol-modified-carbohydrate-mucolytic]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com